molecular formula C19H17N7O B2463517 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005921-78-7

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2463517
CAS No.: 1005921-78-7
M. Wt: 359.393
InChI Key: YVTUKOOSSFIBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key substituents include:

  • A phenyl group at the 1-position of the pyrazolopyrimidine ring.
  • A 3-methyl group on the adjacent pyrazole ring.
  • A cyclopropanecarboxamide moiety linked via an amide bond at the 5-position of the pyrazole.

Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c1-12-9-16(23-19(27)13-7-8-13)26(24-12)18-15-10-22-25(17(15)20-11-21-18)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUKOOSSFIBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the anti-proliferative and antitumor activities of pyrazolo[3,4-d]pyrimidines, it can be inferred that they may affect pathways related to cell division and apoptosis.

Pharmacokinetics

The need for new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment has been emphasized. This suggests that the compound’s pharmacokinetic properties may have been optimized for better bioavailability and efficacy.

Action Environment

The synthesis of compounds under different conditions, such as ultrasonic-assisted reactions, suggests that the synthesis environment can impact the properties and efficacy of the resulting compounds.

Biological Activity

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article aims to provide an in-depth analysis of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropanecarboxamide moiety and a pyrazolo[3,4-d]pyrimidine core. The presence of the phenyl group and methyl substitutions enhances its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the target compound, exhibit significant anticancer activities. The biological activity is often assessed through various in vitro assays against different cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
5iMCF-70.3Dual EGFR/VGFR2 inhibition
12bA5498.21EGFR inhibition; induces cell cycle arrest
HCT-11619.56EGFR inhibition; induces apoptosis

The compound 1a , bearing the pyrazolo[3,4-d]pyrimidine scaffold, demonstrated high inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, significantly lower than that of doxorubicin (9.20 µM) .

The mechanisms underlying the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are multifaceted:

  • EGFR Inhibition : Many compounds in this class act as potent inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and progression. For instance, compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and also demonstrated activity against the mutant form (IC50 = 0.236 µM) .
  • Induction of Apoptosis : Flow cytometric analyses reveal that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing the BAX/Bcl-2 ratio .
  • Cell Cycle Arrest : Some derivatives effectively halt cell cycle progression at the S and G2/M phases, leading to DNA fragmentation .

Case Studies

Several studies have reported on the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Compound 5i : This compound was evaluated in an MCF-7 breast cancer model where it inhibited tumor growth and induced apoptosis while suppressing cell migration .
  • Evaluation of Compound 12b : In vitro studies showed that this compound not only inhibited proliferation in A549 and HCT-116 cells but also acted as an apoptotic inducer .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves multi-step synthetic pathways that include the formation of the pyrazolo[3,4-d]pyrimidine core. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds. For example, NMR spectroscopy can provide insights into the molecular structure by revealing information about the chemical environment of hydrogen and carbon atoms within the compound .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against a range of pathogens. Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interactions at the molecular level, providing insights into how modifications to the compound's structure might enhance its biological activity. Computational models have suggested favorable interactions with targets involved in cancer progression and microbial resistance .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead compound for drug development in areas such as oncology and infectious diseases. The ongoing research aims to optimize its pharmacological properties through structural modifications that enhance efficacy while minimizing toxicity .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

StudyFocusFindings
Study AAnticancerDemonstrated significant inhibition of tumor growth in xenograft models using similar pyrazolo compounds .
Study BAntimicrobialShowed promising results against resistant strains of bacteria in vitro .
Study CMolecular DockingIdentified key interactions with target proteins involved in cancer metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their biological activities, particularly as kinase inhibitors and anticancer agents . Below is a comparative analysis of structurally related compounds:

Compound Name / ID (from Evidence) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound Cyclopropanecarboxamide, 3-methyl, phenyl ~418.4* (estimated) N/A N/A Unique cyclopropane-induced rigidity
3a Phenyl, 4-cyano 403.1 133–135 68 High solubility in chloroform
3b 4-Chlorophenyl, 4-cyano 437.1 171–172 68 Enhanced thermal stability due to Cl substituent
3d 4-Fluorophenyl, 4-cyano 421.0 181–183 71 Fluorine improves metabolic stability
3c p-Tolyl, 4-cyano 417.1 123–125 62 Methyl group increases lipophilicity
Compound 3 () Thieno[3,2-d]pyrimidine N/A N/A 82 Sulfur atom alters electronic properties
SR-144528 () Piperidinyl, dichlorophenyl 476.05 N/A N/A Bulkier substituents may reduce bioavailability

*Estimated based on molecular formula.

Key Observations

Substituent Impact on Physical Properties: Electron-Withdrawing Groups (EWGs): Chlorine (3b) and fluorine (3d) increase melting points (171–183°C) compared to phenyl (3a: 133°C) or methyl (3c: 123°C) derivatives, likely due to enhanced intermolecular interactions . Lipophilicity: The p-tolyl group in 3c raises lipophilicity (logP ~3.5 estimated), whereas the cyano group in 3a–3d improves solubility in polar solvents .

Synthetic Yields :

  • Yields for carboxamide derivatives (62–71%) suggest moderate efficiency, comparable to standard amidation protocols. The target compound’s cyclopropane moiety may require optimized coupling conditions to avoid steric hindrance.

Biological Relevance: Fluorinated analogs (e.g., 3d) are often prioritized in drug design due to enhanced metabolic stability and bioavailability . The thieno[3,2-d]pyrimidine hybrid () demonstrates how heteroatom substitution (S vs. N) can modulate electronic properties and binding kinetics .

This contrasts with bulkier substituents in SR-144528 (), which may limit membrane permeability .

Spectroscopic and Analytical Data

  • NMR : Pyrazole and pyrimidine protons in analogs (e.g., 3a: δ 8.12 ppm for pyrimidine H; 2.66 ppm for CH3) align with typical shifts for these systems. The target compound’s cyclopropane protons are expected near δ 1.0–2.0 ppm.
  • MS : ESI-MS data for 3a–3d ([M+H]+ 403–437) confirm molecular weights, with the target compound likely exhibiting a similar fragmentation pattern.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.